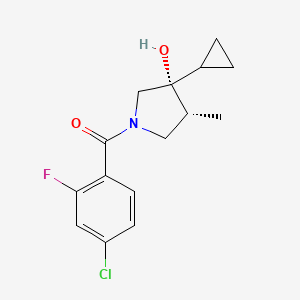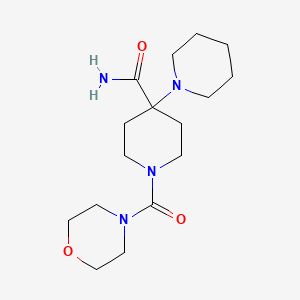
(3R*,4R*)-1-(4-chloro-2-fluorobenzoyl)-3-cyclopropyl-4-methyl-3-pyrrolidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "(3R*,4R*)-1-(4-chloro-2-fluorobenzoyl)-3-cyclopropyl-4-methyl-3-pyrrolidinol" appears to be a complex molecule, incorporating elements such as a pyrrolidinol core, cyclopropyl and methyl substituents, and a benzoyl group with chlorine and fluorine atoms. These features suggest potential bioactivity, given the presence of both halogenated aromatic systems and a cyclopropyl group which are often seen in pharmacologically active compounds.
Synthesis Analysis
Research on related compounds involves multi-step syntheses, starting from accessible precursors and employing conditions tailored to introduce or modify specific functional groups while preserving the molecule's overall framework. For example, the synthesis of pyrido[1,2,3-de][1,4]benzoxazine derivatives involves constructing the heterocyclic core followed by stepwise introduction of substituents at precise locations (Asahina et al., 2008).
Molecular Structure Analysis
Crystal structure analysis, such as that conducted on related fluorobenzyl and pyridinone compounds, provides detailed insights into the molecular geometry, conformation, and intermolecular interactions, crucial for understanding the compound's reactivity and potential binding properties (Lv Zhi, 2009).
Wissenschaftliche Forschungsanwendungen
Towards the New Heterocycle Based Molecule
A study presented the synthesis and characterization of 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, exploring its potential in nonlinear optics, with applications including anti-cancer drug development. Advanced analytical techniques were employed to characterize the molecule, and DFT calculations alongside molecular dynamics simulations investigated its reactive properties, indicating stability in water and sensitivity to autoxidation mechanisms. This research suggests the molecule's applicability in developing new therapeutic agents due to its stable complex formation with human alpha9 nicotinic acetylcholine receptor antagonist properties (Murthy et al., 2017).
Antifungal and Antibacterial Applications
Synthesis and Antibacterial Activity of Novel Pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic Acid Derivatives
A series of novel compounds were synthesized, demonstrating potent in vitro antibacterial activity against quinolone-resistant Gram-positive clinical isolates. The introduction of a fluorine atom at specific positions reduced acute toxicity and convulsion inductive ability, while eliminating phototoxicity, showcasing these compounds' potential as effective antibacterial agents (Asahina et al., 2008).
Environmental and Safety Studies
Environmental Exposure to Organophosphorus and Pyrethroid Pesticides
This cross-sectional study in South Australia highlighted widespread chronic exposure to OPs and PYRs in children, with OP metabolites more commonly detected than PYR. The study emphasizes the importance of understanding exposure levels for public health policy development concerning the regulation and use of these chemicals (Babina et al., 2012).
Cancer Research
Novel Fluoro Substituted Benzo[b]pyran with Anti-Lung Cancer Activity
Research on 6-Fluorobenzo[b]pyran-4-one derivatives revealed their anticancer activity against human cancer cell lines at low concentrations. These compounds represent promising leads for further development as anticancer agents, highlighting the significance of fluorinated molecules in therapeutic advancements (Hammam et al., 2005).
Eigenschaften
IUPAC Name |
(4-chloro-2-fluorophenyl)-[(3R,4R)-3-cyclopropyl-3-hydroxy-4-methylpyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClFNO2/c1-9-7-18(8-15(9,20)10-2-3-10)14(19)12-5-4-11(16)6-13(12)17/h4-6,9-10,20H,2-3,7-8H2,1H3/t9-,15+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMCASFVJOBQOD-PSLIRLAXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1(C2CC2)O)C(=O)C3=C(C=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@]1(C2CC2)O)C(=O)C3=C(C=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R*,4R*)-1-(4-chloro-2-fluorobenzoyl)-3-cyclopropyl-4-methyl-3-pyrrolidinol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,6-dichloro-N-{2-[(heptafluoropropyl)thio]phenyl}-1,3,5-triazin-2-amine](/img/structure/B5551750.png)
![2-(1H-indol-3-yl)-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5551755.png)
![N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-2-phenylacetamide](/img/structure/B5551763.png)


![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B5551777.png)
![1-(4-chlorophenyl)-4-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-5-methyl-2-piperazinone](/img/structure/B5551784.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide hydrochloride](/img/structure/B5551810.png)

![4-[4-(3-phenylpropanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5551816.png)
